molecular formula C9H19ClN2 B1322380 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine CAS No. 39607-92-6

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine

Cat. No. B1322380
CAS RN: 39607-92-6
M. Wt: 190.71 g/mol
InChI Key: DKGQENSYEBYPNT-UHFFFAOYSA-N
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Description

“1-(3-Chloro-2-methylpropyl)-4-methylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Attached to this ring is a 3-chloro-2-methylpropyl group.


Chemical Reactions Analysis

Piperazines are known to undergo a variety of chemical reactions, including reactions with acids and bases, electrophilic substitution, and more . The 3-chloro-2-methylpropyl group might also undergo various reactions, such as dehydrohalogenation or nucleophilic substitution .

Scientific Research Applications

Metabolism and Synthesis Studies

  • Metabolism in Rat Bile

    1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, as part of a compound TM208, demonstrated significant metabolism in rat bile, producing various metabolites. This study highlights the compound's metabolic pathways and potential bioactivity in mammals (Jiang et al., 2007).

  • Synthetic Routes

    Research has focused on the synthesis of 1-Amino-4-methylpiperazine, a related compound, showcasing its utility as an intermediate in drug synthesis. This reflects the chemical flexibility and relevance of such compounds in pharmaceutical production (Kushakova et al., 2004).

Chemical Reactions and Derivatives

  • Nucleophilic Displacement Studies

    Investigations into pyrazolo[1,5-a]-1,3,5-triazines revealed that compounds like 4-Chloro-2-methylthiopyrazolo[1,5-a]-1,3,5-triazine, related to 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, undergo nucleophilic displacement. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Kobe et al., 1974).

  • Enzymatic Halogenation

    The enzymatic halogenation of pyrazoles, including compounds structurally similar to 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, has been studied, demonstrating the potential for selective chemical modifications using biological catalysts (Franssen et al., 1987).

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in pharmaceutical research given the prevalence of piperazine moieties in various drugs .

properties

IUPAC Name

1-(3-chloro-2-methylpropyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGQENSYEBYPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625504
Record name 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine

CAS RN

39607-92-6
Record name 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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